ethyl (2S,3R)-3-propan-2-ylaziridine-2-carboxylate
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Overview
Description
Ethyl (2S,3R)-3-propan-2-ylaziridine-2-carboxylate is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3R)-3-propan-2-ylaziridine-2-carboxylate typically involves the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, followed by the preparation of diethyl (2R,3R)-2,3-epoxysuccinate. The epoxide is then cleaved by azide to give diethyl (2S,3R)-2-azido-3-hydroxysuccinate, which is further transformed into the aziridine derivative .
Industrial Production Methods
Industrial production methods for aziridine derivatives often involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3R)-3-propan-2-ylaziridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxaziridines, while nucleophilic substitution can produce a variety of substituted amines or other derivatives .
Scientific Research Applications
Ethyl (2S,3R)-3-propan-2-ylaziridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products
Mechanism of Action
The mechanism of action of ethyl (2S,3R)-3-propan-2-ylaziridine-2-carboxylate involves its highly strained aziridine ring, which makes it reactive towards nucleophiles. The compound can act as an electrophile, undergoing ring-opening reactions that lead to the formation of various products. This reactivity is exploited in both synthetic and biological applications .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with similar stereochemistry, used in the synthesis of biologically active molecules.
Ethyl 3-phenylglycidate: A compound used in the synthesis of pharmaceuticals and fine chemicals.
Uniqueness
Ethyl (2S,3R)-3-propan-2-ylaziridine-2-carboxylate is unique due to its aziridine ring, which imparts high reactivity and makes it a valuable intermediate in organic synthesis. Its chiral nature also makes it useful in the preparation of enantiomerically pure compounds, which are important in drug development and other applications .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl (2S,3R)-3-propan-2-ylaziridine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-4-11-8(10)7-6(9-7)5(2)3/h5-7,9H,4H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
SUCBFWIGSLRHSD-RQJHMYQMSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](N1)C(C)C |
Canonical SMILES |
CCOC(=O)C1C(N1)C(C)C |
Origin of Product |
United States |
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